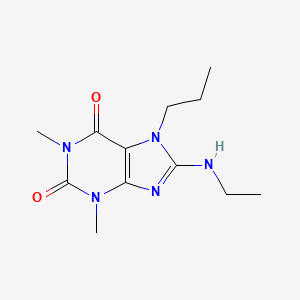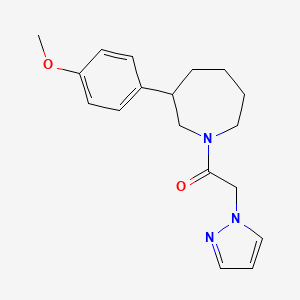![molecular formula C12H14F3N3O B2402069 3-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]butan-1-ol CAS No. 1551360-20-3](/img/structure/B2402069.png)
3-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]butan-1-ol is a useful research compound. Its molecular formula is C12H14F3N3O and its molecular weight is 273.259. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Modification of 2-Trifluoromethyl-1H-Benzimidazole The modification of 2-(trifluoromethyl)-1H-benzimidazole was investigated, where alkylation with 4-bromobutyl acetate produced 4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butyl acetate. This compound, upon deacylation, resulted in 4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butan-1-ol, showing moderate tuberculostatic activity. Further modifications led to the synthesis of various other derivatives with potential biological activities (Shchegol'kov et al., 2013).
2. Trifluoromethyl Transfer Agents A study focused on the preparation of trifluoromethyl transfer agents, highlighting the synthesis of 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole. The study outlined the synthesis route and the potential applications of these agents in organic synthesis and chemical modifications (Eisenberger et al., 2012).
3. Microwave-assisted Synthesis of Heterocycles Microwave-assisted synthesis was used to create fused heterocycles incorporating the trifluoromethyl moiety. The study presented various reactions and the resultant trifluoromethyl derivatives, indicating the efficiency of microwave-assisted synthesis in creating complex organic compounds (Shaaban, 2008).
4. Benzimidazole Analogs as IL-5 Inhibitors Benzimidazole analogs were synthesized and evaluated for their IL-5 inhibitory activity. The study found that certain analogs showed potent inhibitory activity and highlighted the importance of the hydroxyethylaminomethyl group and hydrophobic substituents in maintaining this activity (Boggu et al., 2019).
Properties
IUPAC Name |
3-[5-amino-2-(trifluoromethyl)benzimidazol-1-yl]butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O/c1-7(4-5-19)18-10-3-2-8(16)6-9(10)17-11(18)12(13,14)15/h2-3,6-7,19H,4-5,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPXXENMXMNZPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)N1C2=C(C=C(C=C2)N)N=C1C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro 3-[1-(3-triflouromethyl)benzyl oxindyl]-2'-[3'-(3-triflouromethylphenyl)thiazolidin-4-one]](/img/structure/B2401987.png)




![8-(4-fluorophenyl)-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2401996.png)


![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2402000.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2402001.png)



